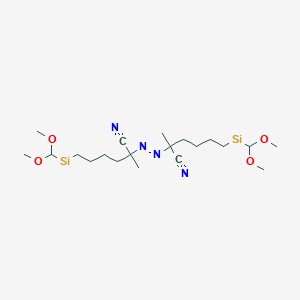
CID 78060605
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060605” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78060605 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as reaction setup, monitoring, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 78060605 can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
CID 78060605 has several scientific research applications across various fields:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its biological activities and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: this compound could be utilized in the development of new materials, pharmaceuticals, or chemical processes.
Mechanism of Action
The mechanism of action of CID 78060605 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. Detailed information on the exact mechanism of action would require further research and experimental data.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78060605 can be identified using chemical databases like PubChem. These compounds may share structural similarities or exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other compounds
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactions, and mechanism of action are areas of active research, contributing to our understanding of its potential uses and effects. Further studies are needed to fully elucidate its properties and applications.
Properties
Molecular Formula |
C20H36N4O4Si2 |
|---|---|
Molecular Weight |
452.7 g/mol |
InChI |
InChI=1S/C20H36N4O4Si2/c1-19(15-21,11-7-9-13-29-17(25-3)26-4)23-24-20(2,16-22)12-8-10-14-30-18(27-5)28-6/h17-18H,7-14H2,1-6H3 |
InChI Key |
VHSUIGUGWAMTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC[Si]C(OC)OC)(C#N)N=NC(C)(CCCC[Si]C(OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















